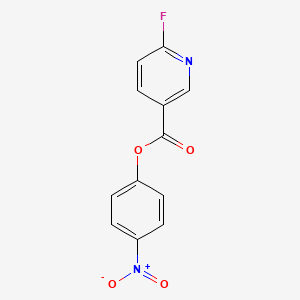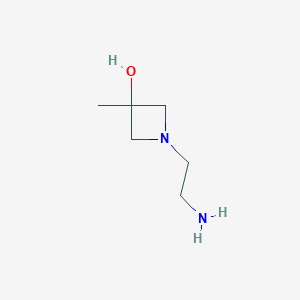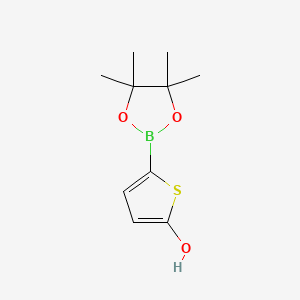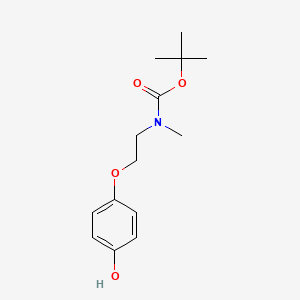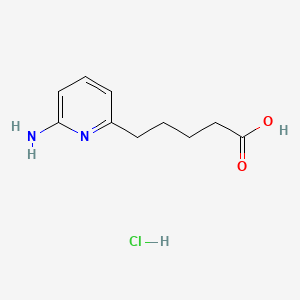
5-(6-Aminopyridin-2-yl)pentanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride is a synthetic compound known for its applications in neurological and pharmacological research. It is characterized by its molecular formula C10H15ClN2O2 and a molecular weight of 230.7.
Méthodes De Préparation
The synthesis of 5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride involves several steps. One common synthetic route includes the reaction of 6-aminopyridine with pentanoic acid under specific conditions to form the desired compound. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may vary but generally follow similar principles, ensuring high purity and yield of the compound.
Analyse Des Réactions Chimiques
5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cellular functions and mechanisms.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and compounds.
Mécanisme D'action
The mechanism of action of 5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, potentially modulating synaptic transmission and neuronal activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride can be compared with other similar compounds, such as:
6-Aminopyridine: A simpler analog with similar properties but different applications.
Pentanoic acid derivatives: Compounds with variations in the side chain, leading to different chemical and biological properties.
The uniqueness of 5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride lies in its specific structure, which allows for unique interactions and applications in various fields.
Propriétés
Formule moléculaire |
C10H15ClN2O2 |
|---|---|
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
5-(6-aminopyridin-2-yl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-9-6-3-5-8(12-9)4-1-2-7-10(13)14;/h3,5-6H,1-2,4,7H2,(H2,11,12)(H,13,14);1H |
Clé InChI |
FOTBNWCLAXMTIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)N)CCCCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride,Mixtureofdiastereomers](/img/structure/B15314199.png)
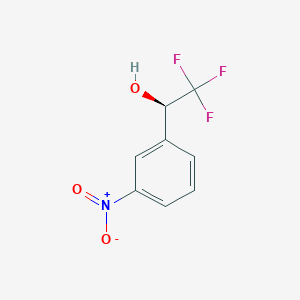

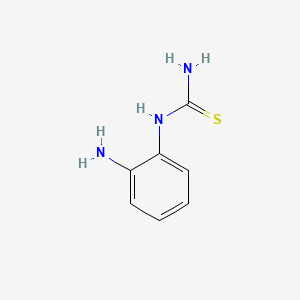
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B15314246.png)

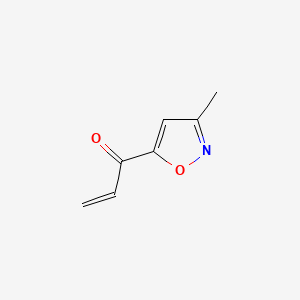
![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
